1-癸基哌嗪

描述

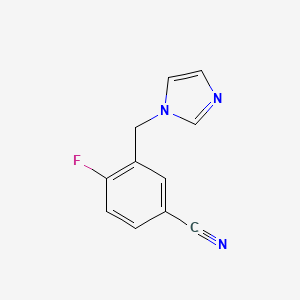

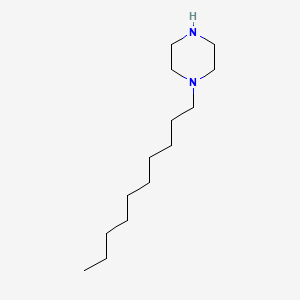

1-Decylpiperazine is a chemical compound with the molecular formula C14H30N2 . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of piperazine derivatives, which would include 1-Decylpiperazine, has been a subject of research in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

科学研究应用

气相色谱应用

- 血液中二乙基卡巴嗪的测定: Nene、Anjaneyulu和Rajagopalan(1998)的研究开发了一种气相色谱程序,使用碱性火焰离子化检测器定量测定血液样本中的二乙基卡巴嗪(一种与1-癸基哌嗪相关的化合物)。该方法提高了在生物体液中测量特定药物浓度的精度和准确性(Nene, Anjaneyulu, & Rajagopalan, 1998)。

药理学和受体研究

芳基哌嗪衍生物及临床应用

Caccia(2007)指出,几种芳基哌嗪衍生物,包括结构类似于1-癸基哌嗪的结构,主要在治疗抑郁症、精神病或焦虑症方面具有临床应用。该研究强调了这些衍生物的代谢和排泄(Caccia, 2007)。

α1-肾上腺素受体拮抗剂和抗心律失常药物

Nowaczyk等人(2010)的研究探讨了芳基哌嗪作为α1-肾上腺素受体拮抗剂和抗心律失常药物的活性。该研究涉及检查药效团模型中的电荷分布,并强调了电子和核电荷分布在确定化合物活性方面的重要性(Nowaczyk等人,2010)。

在5-HT3受体上的结合特性

Dukat等人(1996)研究了芳基哌嗪在5-HT3 5-羟色胺受体上的结合特性。他们的研究结果提供了影响结合亲和力的结构关系的见解,并提出了药物开发的潜在领域(Dukat et al., 1996)。

化学合成和优化

- NK1受体拮抗剂的合成: Guercio等人(2009)描述了NK-1拮抗剂的化学合成的优化,重点是开发一种可扩展的制造手性纯芳基哌嗪衍生物的路线。该研究强调了在合成过程中提高安全性、产量和通过量的重要性(Guercio et al., 2009)。

安全和危害

1-Decylpiperazine may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .

作用机制

Target of Action

1-Decylpiperazine is a derivative of piperazine . Piperazine and its derivatives are known to target the GABA (γ-aminobutyric acid) receptors . These receptors play a crucial role in the nervous system as they are responsible for reducing neuronal excitability .

Mode of Action

1-Decylpiperazine, like other piperazine derivatives, acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, which results in flaccid paralysis of the worm . This action is thought to be the primary mechanism by which piperazine derivatives exert their anthelmintic effects .

Biochemical Pathways

Piperazine derivatives are known to be involved in various biochemical pathways due to their interaction with gaba receptors . The activation of these receptors can lead to changes in several downstream effects, including the modulation of neurotransmitter release, ion channel conductivity, and neuronal excitability .

Pharmacokinetics

The nitrogen atoms in piperazine derivatives serve as hydrogen bond donors/acceptors, tuning the interactions with receptors and increasing water solubility and bioavailability .

Result of Action

The primary result of 1-Decylpiperazine’s action is the paralysis of parasites, which allows the host body to easily expel the invasive organism . This is due to the compound’s interaction with GABA receptors, leading to hyperpolarization of nerve endings .

Action Environment

The action, efficacy, and stability of 1-Decylpiperazine can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container to maintain its stability . Additionally, it should be prevented from being released into the environment .

生化分析

Biochemical Properties

1-Decylpiperazine plays a role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 1-Decylpiperazine has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. This interaction can lead to the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate. Additionally, 1-Decylpiperazine can bind to GABA (gamma-aminobutyric acid) receptors, modulating their activity and influencing neurotransmission .

Cellular Effects

1-Decylpiperazine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 1-Decylpiperazine can modulate the activity of signaling pathways such as the MAPK (mitogen-activated protein kinase) pathway, which plays a crucial role in cell growth and differentiation. Furthermore, 1-Decylpiperazine can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes . These effects can impact cellular metabolism, including the regulation of energy production and the synthesis of biomolecules.

Molecular Mechanism

The molecular mechanism of 1-Decylpiperazine involves its interactions with various biomolecules. At the molecular level, 1-Decylpiperazine can bind to enzymes, receptors, and other proteins, influencing their activity and function. For instance, 1-Decylpiperazine can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Additionally, 1-Decylpiperazine can activate or inhibit receptors by binding to their ligand-binding domains, modulating their signaling activity . These interactions can lead to changes in gene expression, enzyme activity, and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Decylpiperazine can change over time. The stability and degradation of 1-Decylpiperazine are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Decylpiperazine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to 1-Decylpiperazine can result in changes in cellular function, including alterations in cell growth, differentiation, and metabolism.

Dosage Effects in Animal Models

The effects of 1-Decylpiperazine vary with different dosages in animal models. At low doses, 1-Decylpiperazine can have beneficial effects, such as modulating neurotransmission and enhancing cognitive function. At high doses, 1-Decylpiperazine can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the effects of 1-Decylpiperazine change significantly at specific dosage levels. These findings highlight the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

1-Decylpiperazine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For example, 1-Decylpiperazine can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and can further interact with other metabolic pathways. The involvement of 1-Decylpiperazine in these pathways can impact cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of 1-Decylpiperazine within cells and tissues are crucial for its biological activity. 1-Decylpiperazine can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, 1-Decylpiperazine can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria . The distribution of 1-Decylpiperazine within tissues can also influence its activity and function, as different tissues may have varying levels of transporters and binding proteins.

Subcellular Localization

The subcellular localization of 1-Decylpiperazine is important for its activity and function. 1-Decylpiperazine can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 1-Decylpiperazine can be localized to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of 1-Decylpiperazine can also affect its interactions with other biomolecules and its overall biological activity.

属性

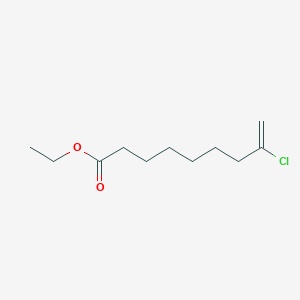

IUPAC Name |

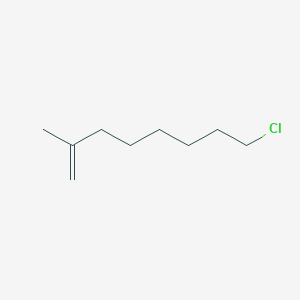

1-decylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N2/c1-2-3-4-5-6-7-8-9-12-16-13-10-15-11-14-16/h15H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWUIWUPMVSNGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90282353 | |

| Record name | 1-Decylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63207-03-4 | |

| Record name | 63207-03-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Decylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 63207-03-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。